molecular formula C24H15N3O6 B11775578 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid

Cat. No.: B11775578
M. Wt: 441.4 g/mol
InChI Key: YZFVOGZUXJGMED-UHFFFAOYSA-N
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Description

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid stands out due to its unique combination of multiple carboxylic acid groups and pyridine rings. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in material science and medicinal chemistry.

Biological Activity

The compound 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid is a complex organic molecule notable for its multiple carboxylic acid groups and pyridine rings. Its unique structure enhances its potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of the compound is C24H15N3O6C_{24}H_{15}N_{3}O_{6} with a molecular weight of 441.4 g/mol. The structural complexity arises from the arrangement of the carboxylic acid moieties, which significantly influence its solubility and reactivity. The presence of multiple functional groups allows for extensive hydrogen bonding, which is critical for biological interactions.

Key Features

FeatureDescription
Molecular Formula C24H15N3O6C_{24}H_{15}N_{3}O_{6}
Molecular Weight 441.4 g/mol
Functional Groups Multiple carboxylic acids and pyridine rings
Potential Applications Medicinal chemistry, coordination chemistry

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This activity can be attributed to its ability to chelate metal ions, which are essential for bacterial growth and metabolism. The compound's chelation properties allow it to bind with metal ions, potentially inhibiting bacterial enzyme functions and disrupting metabolic processes.

The biological activity of this compound is influenced by its structural features:

  • Metal Ion Coordination : The carboxylic acid groups can form stable complexes with metal ions, which can inhibit bacterial growth by depriving them of essential nutrients.
  • Hydrogen Bonding : The arrangement of functional groups enhances the compound's interaction with biological macromolecules, such as proteins and nucleic acids.

Comparative Studies

Comparative studies with structurally similar compounds reveal that the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to simpler analogs.

Compound NameKey Features
6-(4-Carboxyphenyl)nicotinic acidContains a single carboxyphenyl group; less complex
2,2'-Bipyridine-5,5'-dicarboxylic acidBipyridine structure; lacks phenyl substituent
6-Picolinic acidSimpler structure; fewer functional groups

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of the compound against various pathogenic bacteria. Results indicated that it exhibited moderate-to-good activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. The mechanism was attributed to its ability to chelate essential metal ions required for bacterial growth.

Study 2: Coordination Chemistry

Another research focused on the coordination properties of the compound with transition metals. It was found that the complexation not only enhanced solubility but also increased the antimicrobial potency of the metal-ligand complexes compared to free metal ions.

Properties

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

IUPAC Name

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H15N3O6/c28-22(29)14-3-1-13(2-4-14)17-9-20(18-7-5-15(11-25-18)23(30)31)27-21(10-17)19-8-6-16(12-26-19)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)

InChI Key

YZFVOGZUXJGMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=C(C=C3)C(=O)O)C4=NC=C(C=C4)C(=O)O)C(=O)O

Origin of Product

United States

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